molecular formula C18H18N6O4 B2893250 1-(2H-1,3-benzodioxol-5-yl)-3-{[1-(4-ethoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}urea CAS No. 951547-31-2

1-(2H-1,3-benzodioxol-5-yl)-3-{[1-(4-ethoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}urea

Numéro de catalogue: B2893250
Numéro CAS: 951547-31-2
Poids moléculaire: 382.38
Clé InChI: VQNIQYDMLAPBAT-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

1-(2H-1,3-benzodioxol-5-yl)-3-{[1-(4-ethoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}urea is a complex organic compound that features a combination of benzo[d][1,3]dioxole, ethoxyphenyl, and tetrazole groups

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2H-1,3-benzodioxol-5-yl)-3-{[1-(4-ethoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}urea typically involves multiple steps:

    Formation of the benzo[d][1,3]dioxole moiety: This can be achieved through the cyclization of catechol derivatives with formaldehyde.

    Synthesis of the ethoxyphenyl-tetrazole intermediate: This involves the reaction of 4-ethoxyphenylhydrazine with sodium azide under acidic conditions to form the tetrazole ring.

    Coupling reaction: The final step involves the coupling of the benzo[d][1,3]dioxole derivative with the ethoxyphenyl-tetrazole intermediate using a suitable coupling reagent like carbodiimide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors and continuous flow systems to streamline the process.

Analyse Des Réactions Chimiques

Types of Reactions

1-(2H-1,3-benzodioxol-5-yl)-3-{[1-(4-ethoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}urea can undergo various chemical reactions, including:

    Oxidation: The benzo[d][1,3]dioxole moiety can be oxidized to form quinone derivatives.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be used.

    Substitution: Electrophilic substitution reactions can be facilitated using reagents like bromine or nitric acid.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzo[d][1,3]dioxole moiety would yield quinone derivatives, while reduction of nitro groups would yield amines.

Applications De Recherche Scientifique

1-(2H-1,3-benzodioxol-5-yl)-3-{[1-(4-ethoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}urea has several scientific research applications:

    Medicinal Chemistry: This compound can be explored for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.

    Materials Science: The unique structural features of this compound make it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Studies: It can be used as a probe to study various biological pathways and interactions due to its ability to interact with specific molecular targets.

Mécanisme D'action

The mechanism of action of 1-(2H-1,3-benzodioxol-5-yl)-3-{[1-(4-ethoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}urea involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors involved in disease pathways. The exact molecular targets and pathways would depend on the specific application and require further research to elucidate.

Comparaison Avec Des Composés Similaires

Similar Compounds

    1-(benzo[d][1,3]dioxol-5-yl)-3-(phenylurea): Similar structure but lacks the ethoxyphenyl-tetrazole moiety.

    1-(benzo[d][1,3]dioxol-5-yl)-3-(4-methoxyphenylurea): Similar structure but with a methoxy group instead of an ethoxy group.

    1-(benzo[d][1,3]dioxol-5-yl)-3-(4-chlorophenylurea): Similar structure but with a chloro group instead of an ethoxy group.

Uniqueness

The presence of the ethoxyphenyl-tetrazole moiety in 1-(2H-1,3-benzodioxol-5-yl)-3-{[1-(4-ethoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}urea distinguishes it from other similar compounds. This unique structural feature may confer specific biological activities or chemical properties that are not present in the other compounds.

Activité Biologique

The compound 1-(2H-1,3-benzodioxol-5-yl)-3-{[1-(4-ethoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}urea is a synthetic derivative that incorporates both benzodioxole and tetrazole moieties. This combination has been explored for its potential biological activities, particularly in antimicrobial and anticancer applications. The unique structural attributes of this compound suggest diverse interactions with biological targets.

Chemical Structure

The molecular formula of the compound is C19H22N6O4C_{19}H_{22}N_{6}O_{4} with a molecular weight of approximately 398.42 g/mol. The presence of the benzodioxole and tetrazole rings contributes to its pharmacological properties.

The biological activity of tetrazole derivatives has been linked to their ability to form hydrogen bonds due to the electron-deficient nature of the tetrazole ring. This property enhances their interaction with various biological targets, including enzymes and receptors involved in microbial resistance and cancer proliferation .

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of similar tetrazole-based compounds. For instance, derivatives containing the tetrazole ring have shown significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The minimal inhibitory concentrations (MICs) for these compounds typically range from 0.25 to 16 µg/mL, indicating potent activity compared to standard antibiotics like ciprofloxacin .

Table 1: Antimicrobial Activity of Tetrazole Derivatives

Compound NameTarget OrganismMIC (µg/mL)Reference
Compound AS. aureus2
Compound BE. coli8
Compound CC. albicans16
Tested CompoundS. pneumoniae4

Anticancer Activity

In addition to antimicrobial properties, compounds with similar structures have shown promising results in anticancer assays. The mechanism often involves the inhibition of specific kinases or pathways that are crucial for tumor growth and survival. For example, certain derivatives have demonstrated cytotoxic effects on various cancer cell lines, leading to apoptosis through mitochondrial pathways .

Case Study: In Vitro Anticancer Activity

A study evaluated the cytotoxic effects of a related tetrazole compound on human cancer cell lines (e.g., HeLa and MCF-7). The results indicated that the compound induced significant cell death at concentrations as low as 10 µM after 24 hours of exposure, suggesting its potential as a therapeutic agent in cancer treatment .

Toxicological Profile

The safety profile of this compound is critical for its development as a therapeutic agent. Preliminary toxicological assessments indicate moderate toxicity levels; however, further studies are necessary to fully elucidate its safety and efficacy in vivo. Evaluations using animal models will provide insights into potential side effects and metabolic pathways .

Propriétés

IUPAC Name

1-(1,3-benzodioxol-5-yl)-3-[[1-(4-ethoxyphenyl)tetrazol-5-yl]methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N6O4/c1-2-26-14-6-4-13(5-7-14)24-17(21-22-23-24)10-19-18(25)20-12-3-8-15-16(9-12)28-11-27-15/h3-9H,2,10-11H2,1H3,(H2,19,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQNIQYDMLAPBAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2C(=NN=N2)CNC(=O)NC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N6O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.